Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2-(methylthio)benzoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 2-(methylthio)benzoate
Executive Summary
In the landscape of modern chemical synthesis and biological research, small-molecule fragments containing heteroatoms play a pivotal role in both drug discovery and chemical ecology. Methyl 2-(methylthio)benzoate —universally identified by its CAS Number: 3704-28-7 —is a highly versatile, sulfur-containing aromatic ester[1][2].
Historically relegated to a niche building block, this compound has emerged as a critical scaffold in Fragment-Based Drug Discovery (FBDD) for synthesizing cytotoxic agents (such as thioaurones)[3], and has been identified as a groundbreaking semiochemical in entomological signaling[4]. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, synthetic methodologies, and cross-disciplinary applications of methyl 2-(methylthio)benzoate.
Structural Identity and Physicochemical Profiling
Methyl 2-(methylthio)benzoate (IUPAC: methyl 2-methylsulfanylbenzoate) features a benzene ring substituted with a methyl ester group at position 1 and a methylthio (methylsulfanyl) group at position 2[2][5]. The presence of the sulfur atom introduces unique polarizability and hydrogen-bond acceptor properties, making it an ideal candidate for molecular linking and expansion in drug design workflows[6].
Quantitative Chemical Data
The following table summarizes the core physicochemical parameters critical for reaction planning and pharmacokinetic modeling[1][2][5]:
| Parameter | Value | Clinical / Synthetic Relevance |
| CAS Number | 3704-28-7 | Primary chemical identifier for regulatory compliance. |
| Molecular Formula | C9H10O2S | Dictates stoichiometric calculations. |
| Molecular Weight | 182.237 g/mol | Optimal for FBDD (Rule of 3 compliant). |
| Monoisotopic Mass | 182.04015 g/mol | Crucial for high-resolution mass spectrometry (HRMS) validation. |
| Melting Point | 64°C to 66°C | Indicates solid-state handling at standard room temperature. |
| Topological Polar Surface Area | 51.6 Ų | Predicts excellent membrane permeability for intracellular targets. |
| Hydrogen Bond Acceptors | 3 | Facilitates target-protein binding in active sites. |
Applications in Drug Discovery and Oncology
In pharmaceutical development, methyl 2-(methylthio)benzoate is utilized as a foundational fragment molecule[6]. Its most notable application is acting as the primary precursor for thioaurones (2-arylmethylene-1-benzothiophen-3-ones).
Thioaurones are sulfur analogues of naturally occurring aurones and exhibit potent cytotoxic properties against various cancer cell lines[3]. The substitution of oxygen with sulfur in the heterocyclic ring enhances the lipophilicity of the molecule, thereby improving cellular uptake and altering the electronic distribution of the conjugated system to enhance binding affinity with target kinases.
Workflow: Synthesis of Cytotoxic Thioaurones
The logical progression from the base fragment to the active cytotoxic agent relies on a highly controlled lithiation and condensation sequence.
Workflow for synthesizing cytotoxic thioaurones from methyl 2-(methylthio)benzoate.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and derivatization of methyl 2-(methylthio)benzoate, grounded in mechanistic causality.
Protocol A: Synthesis of Methyl 2-(methylthio)benzoate via TMSD Methylation
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Causality: Trimethylsilyldiazomethane (TMSD) is utilized as a safer, non-explosive surrogate for diazomethane. It provides quantitative esterification of the carboxylic acid without requiring harsh reflux conditions that could prematurely oxidize the sensitive thioether linkage[4].
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Step-by-Step Methodology:
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Dissolve 2-(methylthio)benzoic acid (1.0 eq) in a 4:1 mixture of anhydrous tetrahydrofuran (THF) and methanol under an argon atmosphere. Note: Methanol acts as a crucial proton source to activate the TMSD.
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Cool the reaction vessel to 0°C using an ice bath to control the exothermic evolution of nitrogen gas.
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Add TMSD (2.0 M in hexanes, 1.2 eq) dropwise until a persistent pale-yellow color remains, indicating the complete consumption of the starting acid.
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Stir the mixture for 30 minutes at room temperature.
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Quench excess TMSD by adding glacial acetic acid dropwise until the yellow color dissipates completely.
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Concentrate under reduced pressure and purify via silica gel flash chromatography (hexane/ethyl acetate).
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Self-Validation System: Confirm product identity via Gas Chromatography-Mass Spectrometry (GC-MS). The authentic standard will yield a distinct molecular ion peak at m/z 182[4].
Protocol B: Generation of Thioaurones via in situ Lithiation
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Causality: Strong bases induce the alpha-lithiation of the methylthio group. The resulting carbanion undergoes rapid intramolecular nucleophilic attack on the adjacent methyl ester, cyclizing to form a benzothiophen-3-one intermediate. This intermediate is then trapped via Knoevenagel condensation with an aromatic aldehyde[3].
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Step-by-Step Methodology:
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Dissolve methyl 2-(methylthio)benzoate in anhydrous THF under inert atmosphere.
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Cool to 0°C and slowly introduce Lithium Diisopropylamide (LDA) (2.2 eq) to initiate lithiation and subsequent cyclization.
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Introduce the targeted aromatic aldehyde (1.1 eq) to the reaction mixture.
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Allow the system to warm to room temperature, stirring for 4 hours to facilitate the aldol condensation and dehydration steps.
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Quench with saturated aqueous NH₄Cl and extract the organic layer using dichloromethane.
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Isolate the thioaurone via recrystallization from hot ethanol.
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Self-Validation System: Verify the successful condensation by identifying the characteristic exocyclic C=C double bond via IR spectroscopy (~1676 cm⁻¹ for conjugated C=O, ~1562 cm⁻¹ for C=C)[3].
Biological Signaling: A Breakthrough in Chemical Ecology
Beyond synthetic chemistry, methyl 2-(methylthio)benzoate holds a historic place in entomological research. It was identified as the highly specific sex pheromone of Phyllophaga crinita, a destructive root-feeding beetle pest[4].
Mechanistic Significance: This discovery marked the very first identification of a sulfur-containing, long-distance, female-produced sex attractant in any insect taxa[4].
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Validation via GC-EAD: Researchers utilized Gas Chromatography coupled with Electroantennographic Detection (GC-EAD). In this self-validating setup, the effluent from the GC is passed over the excised antenna of a male beetle. A customized high-output impedance DC amplifier measures the electrical depolarization of the antenna. Methyl 2-(methylthio)benzoate triggered a massive, singular voltage spike, proving its exclusive role as the biological trigger for mating behavior[4][7].
Safety, Handling, and GHS Compliance
Methyl 2-(methylthio)benzoate contains a volatile thioether linkage, resulting in a characteristic "stench" odor[5]. Strict adherence to Globally Harmonized System (GHS) protocols is mandatory[2]:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray. All manipulations must be conducted within a certified Class II fume hood.
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P280: Wear protective nitrile gloves, laboratory coat, and tightly sealed eye protection.
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P305+P351+P338: In case of ocular exposure, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
References
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Tebubio: Methyl 2-(methylthio)benzoate - 100 mg. Available at:[Link]
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Fisher Scientific: Methyl 2-(methylthio)benzoate, 98% (Alfa Aesar). Available at:[Link]
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Core.ac.uk (Naturwissenschaften): Methyl 2-(methylthio)benzoate: the unique sulfur-containing sex pheromone of Phyllophaga crinita. Available at:[Link]
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Journal of Chemical and Pharmaceutical Research (JOCPR): Heterogeneous Catalyst BaO-KF: Dry Synthesis of Thioaurones as Cytotoxics Agents under focused microwave irradiation. Available at:[Link]
Sources
- 1. scbt.com [scbt.com]
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- 3. jocpr.com [jocpr.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Methyl 2-(methylthio)benzoate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
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- 7. files01.core.ac.uk [files01.core.ac.uk]
